molecular formula C11H15ClFNO2 B1521156 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1181458-22-9

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride

货号: B1521156
CAS 编号: 1181458-22-9
分子量: 247.69 g/mol
InChI 键: OAKHLBPOMZNDRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride is a synthetic gamma-aminobutyric acid (GABA) derivative designed for research applications. This compound is structurally categorized as a fluorinated aminobutyric acid, a class of molecules known for their activity in the central nervous system . Its core structure features a butanoic acid chain linked to a 3-fluorobenzyl group via a methylamino bridge, presenting researchers with a specialized tool for probing neurochemical pathways. Based on its structural analogy to compounds like phenibut (β-phenyl-GABA) and other GABA derivatives, this chemical is anticipated to have significant research value in neuroscience and pharmacology . It may act as a modulator of GABAergic signaling, potentially influencing GABA B receptors or voltage-dependent calcium channels, mechanisms that are central to understanding neuronal excitability and neurotransmission . Such properties would make it a candidate for investigating conditions related to anxiety, sleep, and muscle tension in preclinical models. Furthermore, the incorporation of the fluorine atom can significantly alter the molecule's electronegativity, lipophilicity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies in medicinal chemistry . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

属性

IUPAC Name

4-[(3-fluorophenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15;/h1,3-4,7,13H,2,5-6,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHLBPOMZNDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride, also known as 4-amino-3-(3-fluorophenyl)butanoic acid hydrochloride , is a compound that has garnered attention in pharmacology due to its significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}ClFNO2_2
  • Molecular Weight : Approximately 247.69 g/mol
  • IUPAC Name : 4-amino-3-(3-fluorophenyl)butanoic acid hydrochloride

The primary mechanism of action for this compound is its role as a GABAB_B receptor agonist . By mimicking gamma-aminobutyric acid (GABA), this compound enhances the inhibitory effects within the central nervous system, leading to various physiological outcomes:

  • Sedation
  • Muscle relaxation
  • Anxiolytic effects

This mechanism suggests potential applications in treating anxiety disorders, epilepsy, and other conditions where modulation of GABAergic signaling is beneficial.

Anxiolytic and Nootropic Effects

Research indicates that this compound exhibits both anxiolytic and nootropic effects. It enhances the inhibitory neurotransmission mediated by GABAB_B receptors, which can lead to improved cognitive function and reduced anxiety levels.

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective properties . It appears to influence gene expression related to synaptic plasticity and neuroprotection, making it a candidate for further investigation in neurodegenerative diseases.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound at GABAB_B receptors. Using radiolabeled ligands and binding assays, it has been shown to have a significant affinity for these receptors, which is crucial for its therapeutic efficacy.

Case Studies

  • Neurodegenerative Disease Treatment : There are indications that compounds similar to this compound may be effective in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's chorea due to their ability to modulate GABAergic signaling pathways .
  • Experimental Models : In animal models, administration of this compound has resulted in observable reductions in anxiety-like behaviors and improvements in cognitive tasks, supporting its potential utility in clinical settings.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. A common approach involves the reaction of 3-fluorobenzylamine with butyric acid derivatives under controlled conditions. The synthesis typically requires purification steps such as recrystallization or chromatography to ensure high purity levels suitable for research applications.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityTherapeutic Potential
This compoundStructureGABAB_B receptor agonistAnxiety disorders, epilepsy
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochlorideLacks fluorine atomReduced activity compared to fluorinated analogLess effective in GABAergic modulation
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochlorideSimilar structureModulates neurotransmitter pathwaysPotentially effective in neurological studies

科学研究应用

Chemical Profile

  • IUPAC Name : 4-amino-3-(3-fluorophenyl)butanoic acid hydrochloride
  • Molecular Formula : C11H14ClFNO2
  • Molecular Weight : Approximately 247.69 g/mol

GABA_B Receptor Agonism

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride acts as a GABA_B receptor agonist , mimicking the action of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This property makes it valuable in the study of various neurological disorders where GABAergic signaling is disrupted. Its applications include:

  • Anxiolytic Effects : Research indicates that this compound may help alleviate anxiety by enhancing GABA's inhibitory effects, leading to sedation and muscle relaxation.
  • Neuroprotection : The compound has been investigated for its neuroprotective properties, potentially influencing gene expression related to synaptic plasticity and neuroprotection, which is crucial in conditions like Alzheimer's and Parkinson's diseases.

Binding Studies

Studies investigating the interaction of this compound with GABA_B receptors utilize various methodologies:

  • Radiolabeled Ligands : These studies assess the binding affinity and efficacy at GABA_B receptors using radiolabeled ligands in binding assays, providing quantitative data on interactions in vitro.

Synthesis and Purification

The synthesis of this compound typically involves reactions between 3-fluorobenzylamine and butyric acid derivatives. Common purification methods include:

  • Recrystallization
  • Chromatography

These methods ensure high purity levels necessary for research applications.

Therapeutic Implications

The potential therapeutic roles of this compound include:

  • Treatment of Anxiety Disorders : Due to its anxiolytic properties, it is being explored for treating generalized anxiety disorder and panic disorders.
  • Epilepsy Management : As a GABA_B agonist, it may offer benefits in managing seizure disorders by modulating excitatory neurotransmission.
  • Neurodegenerative Diseases : The compound's neuroprotective effects suggest it could play a role in treating conditions like Alzheimer's disease by protecting neuronal health and function .

化学反应分析

Synthetic Formation

The compound is synthesized through nucleophilic substitution between 3-fluorobenzylamine and γ-bromobutyric acid derivatives under basic conditions. Key parameters for this reaction include:

Parameter Conditions
Temperature20–35°C (initial), 75–80°C (reflux)
SolventTetrahydrofuran (THF)
Reaction Time20–24 hours
PurificationRecrystallization or chromatography
Yield65–78% (optimized protocols)

Oxidation Reactions

The tertiary amine and aromatic groups undergo selective oxidation:

  • Amine Oxidation :
    Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form N-oxide derivatives.

    • Conditions : 0–5°C, aqueous acidic medium.

    • Products : Hydroxylamine or nitroso intermediates.

  • Aromatic Ring Oxidation :
    Strong oxidizers like chromium trioxide (CrO₃) cleave the fluorophenyl ring, yielding fluorinated dicarboxylic acids.

Reduction Reactions

The carboxylic acid group can be reduced to alcohol or aldehyde functionalities:

Reagent Product Conditions
Lithium aluminum hydride4-{[(3-Fluorophenyl)methyl]amino}butanolAnhydrous ether, 0°C
Sodium borohydridePartial reduction to aldehydeMethanol, RT

Substitution Reactions

The amino group participates in nucleophilic substitutions:

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

    • Conditions : Dimethylformamide (DMF), 50°C.

    • Yield : 82–90%.

  • Acylation :
    Acetyl chloride introduces acetyl groups at the amine site.

Acid-Base Reactions

The compound acts as a zwitterion in aqueous solutions, with pKa values:

Group pKa
Carboxylic acid (COOH)2.4
Amino group (NH)9.8

Buffering between pH 3–10 stabilizes its zwitterionic form, critical for biological activity.

Mechanistic Insights

Quantum mechanical studies reveal:

  • Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles to the meta position due to its electron-withdrawing effect .

  • Hydrogen Bonding : The protonated amine forms strong H-bonds with carbonyl groups in receptor binding pockets, enhancing pharmacological interactions .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Decarboxylation of the butanoic acid chain.

  • Cleavage of the C–N bond in the methylamino group.
    Major products include 3-fluorobenzylamine and CO₂.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
  • CAS : 269726-85-4
  • Formula : C₁₁H₁₂N₂O₂·HCl
  • Key Difference: Replaces fluorine with a cyano group (-CN) at the para position of the phenyl ring.
Compound B : 4-(3-Aminophenyl)butanoic acid hydrochloride
  • CAS : 1329613-52-6
  • Formula : C₁₀H₁₄N₂O₂·HCl
  • Key Difference: Features an amino group (-NH₂) at the meta position of the phenyl ring.
  • Implications: The amino group enhances solubility and enables covalent interactions (e.g., Schiff base formation), which may alter metabolic stability or receptor binding kinetics .
Compound C : (R)-4-Amino-3-phenylbutyric acid hydrochloride
  • CAS : 3060-41-1
  • Formula : C₁₀H₁₄N₂O₂·HCl
  • Key Difference: Phenyl group at the 3-position of the butanoic acid chain and amino group at the 4-position.
  • Implications :
    • Stereochemistry (R-configuration) and substituent positioning may influence chiral recognition in biological systems .

Halogen-Substituted Analogs

Compound D : (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
  • CAS : 331847-11-1
  • Formula : C₁₀H₁₁Cl₂N₂O₂·HCl
  • Key Difference : Dichlorophenyl substituent (electron-withdrawing Cl groups).
Compound E : 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanoic acid
  • CAS : 62665-97-8
  • Key Difference : Chlorophenyl and hydroxyphenyl moieties.
  • Implications :
    • Hydroxyl group introduces acidity, enabling pH-dependent solubility, while chlorine enhances stability against oxidative metabolism .

Alkyl-Substituted Analogs

Compound F : (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
  • CAS : 270062-89-0
  • Formula : C₁₁H₁₆N₂O₂·HCl
  • Key Difference : Methyl group (-CH₃) at the ortho position.
  • Implications :
    • Methyl substituent increases hydrophobicity and may improve metabolic stability but reduce target specificity .
Compound G : 4-[(Propan-2-yl)amino]butanoic acid hydrochloride
  • CAS : 1094598-19-2
  • Formula: C₇H₁₆ClNO₂
  • Key Difference: Isopropyl amino group instead of benzyl amino.
  • Implications :
    • Loss of aromaticity reduces π-π stacking interactions, which could diminish binding to aromatic-rich biological targets .

Research Implications and Gaps

  • Electronic Effects : Fluorine’s electronegativity may optimize receptor binding via dipole interactions, whereas bulkier groups (e.g., Cl, CN) could hinder access to active sites .
  • Stereochemistry : The R/S configuration in analogs like Compound C and Compound F may drastically alter pharmacological profiles, warranting enantioselective studies .
  • Biological Data: Limited evidence on specific target affinities or pharmacokinetic parameters highlights the need for comparative in vitro/in vivo studies.

准备方法

Chemical Synthesis Methods

General Synthetic Route

The preparation of 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride typically involves the synthesis of β-amino acid derivatives through condensation reactions between fluorinated aromatic aldehydes and malonic acid derivatives, followed by esterification and hydrolysis steps.

A representative synthetic pathway includes:

  • Step 1: Condensation of 3-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate in ethanol under reflux conditions to yield racemic β-amino acid.
  • Step 2: Esterification of the β-amino acid using thionyl chloride (SOCl₂) in ethanol to produce β-amino carboxylic ester hydrochloride salts.
  • Step 3: Hydrolysis of the ester to obtain the free β-amino acid, which can be converted into its hydrochloride salt form.

This approach is a modification of the Rodionov synthesis, adapted for fluorinated substrates.

Enzymatic Preparation Methods

Lipase-Catalyzed Enantioselective Hydrolysis

A highly efficient and enantioselective enzymatic method has been developed for synthesizing fluorinated β-amino acid enantiomers, including this compound. This method utilizes lipase enzymes, particularly lipase PSIM from Burkholderia cepacia, to catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in organic solvents such as isopropyl ether (iPr₂O) at 45 °C, in the presence of triethylamine (Et₃N) and water.

  • Advantages:
    • High enantiomeric excess (ee ≥ 99%)
    • Good chemical yields (>48%)
    • Mild reaction conditions
    • Industrial scalability due to enzyme stability and selectivity
Table 1: Enzyme Screening for Hydrolysis of Racemic β-Amino Carboxylic Ester Hydrochlorides
Entry Enzyme ee of Substrate (%) ee of Product (%) Conversion (%) Enantioselectivity (E)
1 Lipase PSIM 88 95 48 108
2 Lipase AY 2 9 18 1
3 Lipase AK 18 75 19 8
4 Porcine Pancreatic Lipase (PPL) 2 29 5 2
5 Candida antarctica Lipase B (CAL-B) 2 5 30 1

Lipase PSIM demonstrated superior enantioselectivity and conversion, making it the enzyme of choice for this synthesis.

Table 2: Effect of Solvent on Enzymatic Hydrolysis
Entry Solvent ee of Substrate (%) ee of Product (%) Conversion (%) Enantioselectivity (E)
1 tert-Butyl methyl ether (TBME) 95 88 52 59
2 2-Methyl tetrahydrofuran (2-Me-THF) 97 93 51 113
3 Ethyl acetate (EtOAc) 11 11 11 3
4 Isopropyl ether (iPr₂O) 95 88 52 108
5 Solvent-free 74 74 49 74

Isopropyl ether (iPr₂O) was identified as the most cost-effective and efficient solvent, balancing high enantioselectivity and reaction rate.

Chemical Process Optimization and Industrial Considerations

Control of Impurities and Reaction Conditions

In chemical synthetic methods, controlling condensation impurities is critical for obtaining high-purity products suitable for pharmaceutical applications. A patented method for a related fluorinated β-amino acid derivative (BOC-protected 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) describes:

  • Using organic solvents immiscible with water such as toluene, methyl tert-butyl ether, or dichloromethane.
  • Employing inorganic bases like sodium hydroxide or potassium carbonate.
  • Maintaining reaction temperatures between 0–40 °C, preferably around 20 °C.
  • Reaction times of 4–18 hours, preferably about 10 hours.
  • Molar ratios of reactants carefully controlled (compound I to compound II at 1:1–2, and compound I to base at 1:1–2.2).

This method achieves high purity and yield, reduces condensation impurities, and is suitable for industrial-scale production due to its stable and simple operation.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical Synthesis (Rodionov-type) Condensation of 3-fluorobenzaldehyde with malonic acid, esterification, hydrolysis Straightforward, well-established Racemic mixture, requires further resolution
Enzymatic Hydrolysis (Lipase PSIM) Lipase-catalyzed hydrolysis of racemic ester in iPr₂O, presence of Et₃N and H₂O High enantioselectivity (ee ≥ 99%), mild conditions, scalable Requires enzyme and optimized conditions
Patented Organic Base Method Reaction in immiscible organic solvent with inorganic base, controlled temperature and time High purity, low impurities, industrially applicable Specific to related fluorinated compounds, may need adaptation

常见问题

Q. What are the recommended synthetic routes for 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination between 3-fluorobenzylamine and a γ-keto acid derivative, followed by hydrochloric acid salt formation. Key steps include:
  • Step 1 : Condensation of 3-fluorobenzylamine with ethyl 4-oxobutanoate in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Step 2 : Reduction of the intermediate imine using NaBH4 or catalytic hydrogenation for higher stereochemical control .
  • Step 3 : Acid hydrolysis of the ester group to yield the free carboxylic acid, followed by HCl salt precipitation.
    Optimization involves adjusting temperature (40–60°C), solvent polarity, and stoichiometric ratios (amine:keto acid = 1:1.2) to maximize yield (70–85%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) and detect byproducts (e.g., unreacted amine or oxidized derivatives) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in D2O or DMSO-d6 confirm structural integrity. Key signals include δ 7.2–7.4 ppm (aromatic protons from 3-fluorophenyl) and δ 3.8 ppm (methylene adjacent to the amine) .
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> expected at m/z 256.1) and HRMS validate molecular weight and isotopic patterns .

Q. How can researchers evaluate the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store aliquots at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC; >90% purity retention at 25°C indicates suitability for short-term storage .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours. Monitor for oxidation products (e.g., carboxylic acid derivatives) using LC-MS .
  • Hygroscopicity : Gravimetric analysis after exposure to 75% relative humidity. Hydrochloride salts generally exhibit low hygroscopicity, but clumping may occur; use desiccants for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological targets or metabolic pathways?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against GABAA or NMDA receptors, leveraging structural analogs (e.g., fluorophenyl-containing amines) as templates .
  • ADMET Prediction : SwissADME or pkCSM models estimate bioavailability (%F >50%), blood-brain barrier penetration (logBB >0.3), and CYP450 metabolism (e.g., CYP2D6 inhibition risk) .
  • Metabolic Pathway Simulation : BioTransformer 3.0 identifies potential Phase I/II metabolites (e.g., hydroxylation at the butanoic acid chain or N-demethylation) .

Q. How can contradictory data in biological assays (e.g., receptor binding vs. functional activity) be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Perform IC50/EC50 assays across a 10<sup>−12</sup>–10<sup>−4</sup> M range to distinguish partial agonism from antagonism .
  • Orthogonal Assays : Validate receptor binding (radioligand displacement) with functional readouts (calcium flux or cAMP assays) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and identify outliers. Use factorial design to isolate variables (e.g., buffer pH, Mg<sup>2+</sup> concentration) causing discrepancies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Fragment-Based SAR : Synthesize analogs with modifications to the fluorophenyl ring (e.g., 2- or 4-fluoro substitution) and the amino-butyl chain (e.g., methyl branching) .
  • High-Throughput Screening (HTS) : Use 96-well plates to test 100+ derivatives for target engagement (e.g., fluorescence polarization assays) .
  • QSAR Modeling : Employ Gaussian or COSMO-RS to correlate logP, polar surface area, and Hammett constants (σ) with activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles across studies?

  • Methodological Answer :
  • Standardized Protocols : Adopt USP methods: Shake-flask technique in PBS (pH 7.4) and 0.1N HCl (pH 1.2) at 25°C for 24 hours .
  • Purity Verification : Re-analyze batches via DSC (melting point ~200–210°C) and TGA (decomposition onset >220°C) to exclude polymorphic variations .
  • Ionic Strength Adjustment : Test solubility in buffers with NaCl (0.15 M) to mimic physiological conditions, as hydrochloride salts may exhibit pH-dependent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。